molecular formula C6H5BrFN B098770 3-Bromo-2-fluoro-5-methylpyridine CAS No. 17282-01-8

3-Bromo-2-fluoro-5-methylpyridine

Cat. No.: B098770
CAS No.: 17282-01-8
M. Wt: 190.01 g/mol
InChI Key: FWKQBHMQYXTOTD-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-methylpyridine is an organic compound with the molecular formula C6H5BrFN. It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and methyl substituents on the pyridine ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

3-Bromo-2-fluoro-5-methylpyridine is a chemical compound that is often used in organic synthesis It is known to be used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In Suzuki–Miyaura coupling reactions, the compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron reagent from boron to palladium . The compound’s bromine atom is replaced by the organoboron reagent, resulting in the formation of a new carbon–carbon bond .

Biochemical Pathways

The compound’s involvement in suzuki–miyaura coupling reactions suggests that it plays a role in the synthesis of various organic compounds . These reactions are crucial for the formation of complex organic structures, and thus, the compound may indirectly influence multiple biochemical pathways.

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds through Suzuki–Miyaura coupling reactions . This enables the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of the compound’s action would depend on the nature of the resulting organic compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling reactions can be affected by the reaction conditions, such as temperature and pH . Additionally, the compound’s stability may be influenced by storage conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-methylpyridine typically involves the halogenation of 2-fluoro-5-methylpyridine. One common method includes the bromination of 2-fluoro-5-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentration. This ensures consistent product quality and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-fluoro-5-methylpyridine is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:

Properties

IUPAC Name

3-bromo-2-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKQBHMQYXTOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618373
Record name 3-Bromo-2-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17282-01-8
Record name 3-Bromo-2-fluoro-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17282-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-fluoro-5-methylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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